Tevenel

Description

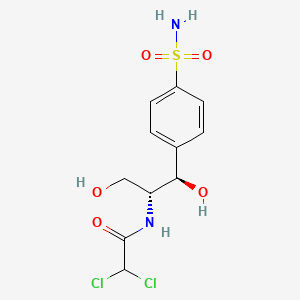

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O5S/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(4-2-6)21(14,19)20/h1-4,8-10,16-17H,5H2,(H,15,18)(H2,14,19,20)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODRFAVLXIFVTR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962856 | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-95-8 | |

| Record name | N-[(1R,2R)-2-[4-(Aminosulfonyl)phenyl]-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4302-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tevenel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1R,2R)-2-(4-(AMINOSULFONYL)PHENYL)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,2-DICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3544PD7H4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of Tevenel

Established Synthetic Routes and Reaction Conditions for Tevenel and its Derivatives

Specific established synthetic routes and detailed reaction conditions exclusively for this compound are not extensively detailed in the non-excluded literature. However, as a sulfamoyl analogue of chloramphenicol (B1208), its synthesis likely involves modifications of the chloramphenicol structure or convergent synthesis approaches incorporating the key structural features: a p-aminosulfonylphenyl group, a dichloroacetamido group, and a propanediol (B1597323) moiety with threo stereochemistry google.comgoogle.comgoogle.com.

Patents describing the synthesis of fenicol compounds, including analogues like this compound, provide some general insights. These methods often involve the construction or modification of the propanediol backbone and the attachment of the substituted phenyl and the acylamido groups google.comgoogle.com. For instance, the synthesis of related fenicol compounds can involve the reaction of a substituted phenyl precursor with a propanediol derivative, followed by acylation and potentially further functional group transformations google.comgoogle.com. Reaction conditions in such syntheses typically involve controlled temperatures and the use of specific solvents and reagents to achieve the desired stereochemistry and functional group interconversions google.comgoogle.com.

Derivatives of this compound would likely be synthesized through modifications of its core structure, targeting functional groups such as the hydroxyl groups on the propanediol chain, the sulfamoyl group, or the dichloroacetamido moiety.

Analysis of Key Intermediates and Product Isolation Methodologies

Investigation of this compound's Chemical Reactivity and Derivatization Potential

While a comprehensive investigation solely focused on this compound's chemical reactivity and derivatization potential is not detailed in the non-excluded sources, its structure, containing hydroxyl groups, an amide linkage, a sulfamoyl group, and an aromatic ring, suggests potential reactivity profiles based on known transformations of these functional groups.

Oxidation reactions involve the gain of oxygen or loss of hydrogen or electrons from a molecule google.com. For compounds containing hydroxyl groups, oxidation can lead to the formation of carbonyl compounds (aldehydes or ketones) or carboxylic acids, depending on the nature of the alcohol and the oxidizing agent used google.comnih.gov. Sulfide groups, if present in a precursor to the sulfamoyl group of this compound, can be oxidized to sulfoxides and sulfones google.com. While specific oxidation pathways for this compound are not detailed, potential oxidation could occur at the hydroxyl groups or potentially involve the sulfur atom of the sulfamoyl group under appropriate conditions. Characterization of oxidation products typically involves spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy google.com.

Reduction reactions involve the loss of oxygen or gain of hydrogen or electrons by a molecule google.com. Functional groups in organic molecules susceptible to reduction include carbonyl groups, nitro groups, and double or triple bonds nih.govresearchgate.net. The dichloroacetamido group in this compound contains a carbonyl, which could potentially undergo reduction under specific conditions, although the amide linkage might require harsh reducing agents researchgate.netarkat-usa.org. A nitro group, if present in a synthetic precursor (as in chloramphenicol), is readily reduced to an amino group nih.gov. Reduction of carbonyl groups to alcohols is a common transformation utilizing reagents like sodium borohydride (B1222165) or lithium aluminum hydride google.comresearchgate.netarkat-usa.org. The formation of reduced derivatives of this compound would depend on the specific reducing agent and reaction conditions employed.

Substitution reactions involve the replacement of one atom or group in a molecule by another organic-chemistry.orgnih.gov. This compound's structure presents several potential sites for substitution reactions. The hydroxyl groups could undergo nucleophilic substitution after activation, or the aromatic ring could be subject to electrophilic or nucleophilic aromatic substitution depending on the substituents present organic-chemistry.orgnih.gov. The chlorine atoms in the dichloroacetamido group are also potential sites for nucleophilic substitution, although the electron-withdrawing nature of the carbonyl might influence this reactivity. Functional group transformations are central to organic synthesis, allowing for the interconversion of different functional groups through various reaction types, including substitution, to build molecular complexity or modify existing structures google.comwikipedia.org.

Exploration of Novel Synthetic Pathways for this compound and its Analogs

The exploration of novel synthetic pathways aims to develop more efficient, selective, and environmentally friendly routes to target molecules and their analogs. For this compound and its analogs, novel synthetic approaches could involve strategies such as cascade reactions, multicomponent reactions, or the use of novel catalysts or reagents. Given that this compound is a sulfamoyl analogue of chloramphenicol, novel routes might explore alternative ways to construct the sulfamoylphenyl moiety or the threo-propanediol system, or to introduce the dichloroacetamido group with improved efficiency or stereocontrol google.comgoogle.comgoogle.com. The development of such pathways often involves extensive research into reaction mechanisms and optimization of reaction conditions.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography of Tevenel and its Complexes)

High-resolution spectroscopic techniques are indispensable tools in the structural elucidation and confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are prominent examples utilized in chemical research.

Mass Spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pattern, which aids in structural identification. mdpi.comcurrenta.deamericanpharmaceuticalreview.com High-resolution MS can provide accurate mass measurements, allowing for the determination of elemental composition. americanpharmaceuticalreview.com MS is frequently used in conjunction with chromatographic methods for the analysis of complex mixtures and the characterization of impurities. americanpharmaceuticalreview.com Although detailed mass spectral data specifically for this compound was not found in the provided snippets, MS is a key technique for the characterization of pharmaceutical impurities and active pharmaceutical ingredients (APIs). chromadex.comamericanpharmaceuticalreview.com

X-ray Crystallography is the primary method for determining the precise three-dimensional atomic and molecular structure of crystalline solids. mst.educambrex.comgoogle.comimgroupofresearchers.comtricliniclabs.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can map the electron density and determine the positions of atoms and their chemical bonds. mst.edugoogle.com While X-ray crystallography is a powerful tool for structural determination, particularly for obtaining definitive 3D structures of molecules and their complexes, no specific reports on the X-ray crystal structure of this compound or its complexes were identified in the provided search results. This technique is often applied to crystalline forms of compounds, including pharmaceutical co-crystals, to understand their solid-state properties. openaccessjournals.com

Chromatographic and Separation Science Applications in this compound Research

Chromatographic techniques are essential for the separation, isolation, and analysis of this compound from reaction mixtures or biological samples, as well as for the study of its related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are widely used methods in chemical and pharmaceutical analysis. libretexts.orgsigmaaldrich.comfrontiersin.orge-b-f.euedqm.eu

HPLC is a versatile technique capable of separating and quantifying components in complex mixtures with high precision and sensitivity. frontiersin.org It is widely used in the pharmaceutical industry for quality control, identification, and quantification of compounds. frontiersin.org Suggested methodologies for the chromatographic analysis of compounds structurally related to this compound include testing reverse-phase (C18) and HILIC columns, varying mobile phase pH and organic solvent gradients (acetonitrile/methanol), and utilizing detection methods such as UV-Vis (at λ=254 nm) and LC-MS/MS in MRM mode. These parameters highlight the adaptability of HPLC for optimizing the separation of this compound and its potential impurities.

TLC is a simple, cost-effective, and rapid chromatographic technique often used for preliminary analysis, monitoring reaction progress, and assessing the purity of compounds. libretexts.orge-b-f.euedqm.eu It involves separating components on a thin layer of stationary phase, typically silica (B1680970) gel or alumina, coated on a plate. libretexts.orgedqm.eu Visualization of separated spots can be achieved using UV light or chemical staining. libretexts.orge-b-f.euedqm.eu TLC can be used to quickly check the purity of a compound and can serve as a screening method prior to more advanced techniques like HPLC. e-b-f.euedqm.eu

Chromatographic methods, including HPLC and TLC, are integral to this compound research for separation, purification, and analytical purposes, providing valuable data on its composition and the presence of related substances.

Purity Assessment and Reference Standard Development for this compound and its Impurities

Ensuring the purity of a chemical compound like this compound is critical for its characterization, research, and potential applications. Purity assessment involves employing various analytical techniques to determine the level of the target compound and identify and quantify any impurities present.

Reference standards are highly characterized materials that serve as benchmarks for analytical testing to ensure the identity, strength, quality, and purity of APIs and related substances. axios-research.comchromadex.comcambrex.com For this compound, the availability of high-quality reference standards, including those for its impurities, is essential for accurate analytical measurements and regulatory compliance. axios-research.comcambrex.com

The development of reference standards for this compound and its impurities involves meticulous characterization using multiple analytical techniques. axios-research.comchromadex.com This typically includes chromatographic purity determination using methods like HPLC or GC, as well as identity confirmation through techniques such as Mass Spectrometry and NMR spectroscopy. chromadex.com Comprehensive Certificates of Analysis (CoA) are provided with reference standards, detailing the characterization data and complying with regulatory standards. axios-research.comchromadex.com

Purity assessment of this compound can be performed using chromatographic methods like HPLC, which can separate the main compound from its impurities. frontiersin.org Method validation is crucial in purity assessment to ensure the reliability and accuracy of the analytical results. axios-research.com Reference standards for this compound impurities are specifically used in pharmaceutical research for product development, quality control, method validation, and stability studies. axios-research.com They are also vital for identifying unknown impurities and evaluating their potential impact. axios-research.com Regulatory guidelines emphasize the importance of appropriately prepared, identified, tested, and stored primary and secondary reference standards, with thorough documentation of the testing performed to establish identity and purity. currenta.decambrex.com

The process of purity assessment and the development of well-characterized reference standards are fundamental to ensuring the quality and reliability of research and any potential applications involving this compound.

Elucidation of Tevenel S Biochemical and Cellular Mechanisms of Action

Interactions with Ribosomal Subunits and Inhibition of Protein Synthesis

Tevenel, a broad-spectrum antibiotic, exerts its primary antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through its interaction with the bacterial ribosome, the complex machinery responsible for translating messenger RNA into proteins. wikipedia.orgnih.govfrontiersin.orgdrugbank.compatsnap.com

Molecular Binding Studies with Prokaryotic Ribosomal RNA (e.g., 23S rRNA, 50S ribosomal subunit)

This compound primarily binds to the 30S ribosomal subunit of bacteria. wikipedia.orgnih.govfrontiersin.orgdrugbank.compatsnap.comcellsignal.com Its binding site is located within the decoding site of the 30S subunit, specifically interacting with nucleotides in helix 34 (h34) and helix 31 (h31) of the 16S ribosomal RNA (rRNA). wikipedia.orgasm.orgfrontiersin.orgpnas.orgmdpi.com This binding site overlaps with the anticodon stem-loop of an A-site-bound tRNA. pnas.orgnih.gov

Studies have shown that this compound binds to the bacterial 70S ribosome with significantly greater affinity than older tetracyclines and minocycline (B592863). Biophysical analyses demonstrated dissociation constant (KD) values of approximately 10-8 M for this compound binding to isolated ribosomes, compared to 10-7 M for minocycline and >10-6 M for tetracycline (B611298). asm.orgdrugbank.com This higher affinity contributes to its enhanced potency. asm.orgpnas.orgresearchgate.net The binding involves substantial interactions with residues of helix H34 of the 30S subunit, interactions not observed with tetracycline. wikipedia.orgasm.orgdrugbank.com A molecular model based on X-ray diffraction structures places this compound in the A site of the 30S subunit, highlighting these key interactions. asm.orgdrugbank.com

While the primary mechanism involves the 30S subunit, it is worth noting that some information associated with the name "this compound" in certain sources suggests binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit, which is characteristic of chloramphenicol (B1208) and its derivatives like thiamphenicol (B1682257). rupress.org However, the extensive research on the glycylcycline class, to which this compound (Tigecycline) belongs, firmly establishes the 30S subunit as its primary target in bacteria. wikipedia.orgnih.govfrontiersin.orgdrugbank.compatsnap.comcellsignal.com

Table 1: Ribosomal Binding Affinities (KD values)

| Compound | Ribosomal Subunit | KD (M) | Source |

| This compound | 30S and 70S | ~10-8 | asm.orgdrugbank.com |

| Minocycline | 30S and 70S | ~10-7 | asm.orgdrugbank.com |

| Tetracycline | 30S and 70S | >10-6 | asm.orgdrugbank.com |

Inhibition Kinetics of Peptidyl Transferase Activity

This compound inhibits bacterial protein synthesis by preventing the binding of aminoacyl-tRNA (aa-tRNA) to the ribosomal A site. wikipedia.orgnih.govdrugbank.compatsnap.comcellsignal.commdpi.com By occupying this site on the 30S subunit, this compound blocks the entry of new amino acids carried by aa-tRNAs, which are necessary for the elongation of the peptide chain. drugbank.compatsnap.com This action indirectly inhibits the peptidyl transferase activity, the catalytic function of the ribosome located in the 50S subunit responsible for forming peptide bonds between amino acids. researchgate.net While this compound does not directly bind to the peptidyl transferase center in bacteria like chloramphenicol, its blockage of the A-site effectively halts the translation process by preventing the delivery of the next amino acid substrate for peptide bond formation. wikipedia.orgnih.govdrugbank.compatsnap.comcellsignal.commdpi.com

Functional assays have shown that this compound specifically inhibits bacterial protein synthesis with greater potency compared to minocycline and tetracycline. asm.orgdrugbank.comresearchgate.net

Table 2: Relative Potency in Bacterial Protein Synthesis Inhibition

| Compound | Relative Potency (compared to Tetracycline) | Source |

| This compound | ~20-fold greater | asm.orgdrugbank.comresearchgate.net |

| Minocycline | ~3-fold greater | asm.orgdrugbank.comresearchgate.net |

Cellular Effects on Bacterial Protein Synthesis Pathways

The inhibition of protein synthesis by this compound leads to a disruption of bacterial growth and metabolism. frontiersin.org this compound is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth without necessarily killing the bacteria. frontiersin.orgdrugbank.com However, it has also demonstrated bactericidal activity against certain isolates, such as Streptococcus pneumoniae and Legionella pneumophila. wikipedia.orgdrugbank.com

A key feature of this compound's mechanism is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins. wikipedia.orgnih.govfrontiersin.orgdrugbank.compatsnap.comnih.gov Its unique structural modifications, particularly the addition of an N,N-dimethylglycylamido group at the 9-position, enhance its affinity for the ribosome and reduce its susceptibility to efflux. wikipedia.orgnih.govdrugbank.compatsnap.com Furthermore, its tight binding to the ribosome makes it less likely to be displaced by ribosomal protection proteins like TetM, which can dislodge older tetracyclines. nih.govpnas.orgnih.govfrontiersin.org This allows this compound to maintain activity against many multidrug-resistant strains. wikipedia.orgnih.govfrontiersin.orgdrugbank.compatsnap.comcellsignal.com

Studies have also investigated the cellular response of bacteria to this compound. For instance, in Methicillin-resistant Staphylococcus aureus (MRSA) biofilm-associated cells challenged with this compound, genes encoding ribosomal proteins and other components of the protein synthesis pathway were found to be upregulated, potentially as a bacterial stress response to the inhibition. asm.org

Impact on Mitochondrial Protein Synthesis and Cellular Bioenergetics in Non-Human Mammalian Cells

Beyond its effects on bacterial ribosomes, this compound has been shown to inhibit protein synthesis in mammalian mitochondria. rupress.orgnih.govhilarispublisher.comfrontiersin.orgresearchgate.netmdpi.comgoogle.comaacrjournals.org Mitochondrial ribosomes (mitoribosomes) share evolutionary similarities with bacterial ribosomes, making them susceptible to inhibition by some antibacterial agents, including tetracycline derivatives. frontiersin.orgresearchgate.netau.dkpdbj.org

Analysis of Mitochondrial Ribosome Binding and Inhibition

This compound binds to the mitochondrial 55S ribosome in mammalian cells. pdbj.orgrcsb.orgnih.gov Cryo-electron microscopy (cryo-EM) studies have revealed that this compound occupies multiple binding sites on the human mitochondrial ribosome. researchgate.netau.dkrcsb.orgnih.gov At clinically relevant concentrations, this compound effectively targets human 55S mitoribosomes. pdbj.orgrcsb.orgnih.gov It obstructs A-site tRNA binding to the small subunit, similar to its action in bacteria. researchgate.netrcsb.orgnih.gov Additionally, this compound attaches to the peptidyl transferase center of the mitoribosomal large subunit. researchgate.netau.dkrcsb.orgnih.gov Intriguingly, a third binding site on the large subunit, which is absent in bacterial structures, has been identified in human mitochondrial ribosomes and aligns with analogous helices lacking methylation in humans. researchgate.netau.dk

This binding to the mitoribosome leads to the inhibition of mitochondrial translation. nih.govfrontiersin.orgresearchgate.netmdpi.comgoogle.comaacrjournals.orgresearchgate.netau.dk Studies using metabolic labeling have shown that this compound inhibits mitochondrial translation in mammalian cells at micromolar concentrations. researchgate.net

Studies on Mitochondrial Enzyme Synthesis and Function (e.g., Cytochrome c Oxidase Formation)

Inhibition of mitochondrial protein synthesis by this compound results in decreased levels of proteins encoded by mitochondrial DNA and translated by the mitoribosomes. nih.govmdpi.comgoogle.comaacrjournals.org These mitochondrially encoded proteins are essential subunits of the respiratory chain complexes involved in oxidative phosphorylation (OXPHOS), the primary process for ATP production in aerobic respiration. nih.govfrontiersin.orgresearchgate.netmdpi.comgoogle.comresearchgate.netau.dk

Research has demonstrated that this compound treatment leads to undetectable or significantly reduced levels of mitochondrially translated proteins such as Cox-1 and Cox-2, which are subunits of Cytochrome c Oxidase (Complex IV) nih.govmdpi.comgoogle.comaacrjournals.org. This selective inhibition affects mitochondrially encoded components while sparing nuclear-encoded mitochondrial proteins mdpi.combiorxiv.org. The reduction in these essential subunits impairs the function of the electron transport chain and inhibits the oxidative phosphorylation pathway nih.govmdpi.comgoogle.com. Studies have shown almost complete loss of Complex III and IV activity in cells treated with this compound nih.gov. This disruption of mitochondrial bioenergetics can lead to reduced oxygen consumption and increased reliance on glycolysis for energy production nih.gov. The impairment of mitochondrial function and subsequent metabolic adaptation are significant cellular effects observed following this compound-induced inhibition of mitochondrial protein synthesis nih.govmdpi.com.

Investigations into Mitochondrial Protein Translation Products in Model Cell Lines

This compound has been identified as a potent inhibitor of mitochondrial protein synthesis. mdpi.comnih.govcdnsciencepub.comsemanticscholar.orgmcmaster.cascispace.commcmaster.ca Studies utilizing model cell lines have provided insights into this mechanism. In one investigation using a temperature-sensitive Chinese hamster ovary cell mutant, tsH1, which exhibits inhibited cytosolic protein synthesis at a non-permissive temperature, this compound was employed as a tool to selectively label mitochondrial translation products. nih.gov At the non-permissive temperature of 40°C, whole-cell protein synthesis in tsH1 cells was inhibited by this compound, confirming its effect on mitochondrial protein synthesis, while protein synthesis by isolated mitochondria from tsH1 cells was not significantly inhibited at this temperature. nih.gov The incorporation of [14C]leucine into mitochondrial proteins of tsH1 cells at 40°C was inhibited by this compound but not by cycloheximide (B1669411), an inhibitor of cytosolic protein synthesis. nih.gov

Comparison of mitochondrial translation products labeled in tsH1 cells at 40°C and at 34°C in the presence of cycloheximide using sodium dodecylsulphate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed similar profiles. nih.gov The mitochondrial translation products were resolved into two main components, with apparent molecular weight ranges of 40,000 to 20,000 and 20,000 to 10,000. nih.gov Further cellular studies in human fibroblasts treated with this compound for six days demonstrated a marked depletion of mitochondria. semanticscholar.org

Modulation of Other Enzymatic Activities

Beyond its effects on mitochondrial protein synthesis, this compound has been shown to modulate other enzymatic activities, particularly those involved in protein synthesis machinery.

Interactions with Cytochrome P-450 Systems and Binding Studies

Based on the available research, specific interactions and binding studies of this compound with Cytochrome P-450 (CYP) systems have not been identified. While Cytochrome P-450 enzymes are broadly known to play a significant role in the metabolism of various compounds, including many drugs, and are often implicated in drug-drug interactions, information specifically detailing this compound's effects on or interactions with these enzymatic systems was not found in the consulted literature. medsafe.govt.nznih.govfda.govnih.gov

Other Identified Enzyme Inhibition or Activation Profiles

This compound has been characterized as an inhibitor of peptide bond formation, a key enzymatic activity of the ribosome. Studies conducted in a cell-free system derived from Escherichia coli have investigated the kinetics of this compound's inhibition of peptide bond formation using the puromycin (B1679871) reaction. nih.govnih.gov These studies indicate that this compound acts as a slow-onset inhibitor. nih.govnih.govresearchgate.netresearchgate.net

Kinetic analysis revealed that at low inhibitor concentrations, a competitive phase of inhibition is observed. nih.govnih.gov At higher concentrations, the inhibition transitions to a mixed non-competitive type. nih.govnih.gov The inhibitory effect is proposed to involve interaction with the peptidyltransferase domain of the ribosome, similar to chloramphenicol and thiamphenicol. nih.gov Reported Ki values for the competitive phase of this compound's inhibition of peptide bond formation in Escherichia coli vary between studies, with values of 0.5 µM and 1.7 µM reported. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Kinetic Inhibition Data for Peptide Bond Formation in Escherichia coli

| Compound | Inhibition Type (Low Concentration) | Ki (µM) |

| This compound | Competitive | 0.5 nih.govresearchgate.netresearchgate.net, 1.7 nih.gov |

| Chloramphenicol | Competitive | 0.5 nih.govresearchgate.netresearchgate.net, 0.7 nih.gov |

| Thiamphenicol | Competitive | 0.45 nih.gov |

| Amicetin (B1664860) | Competitive | 5.8 nih.govresearchgate.netresearchgate.net |

| Blasticidin S | Competitive | 0.2 nih.govresearchgate.netresearchgate.net |

The interaction of this compound with the ribosome is slower compared to that of the substrate puromycin, contributing to its slow-onset inhibition characteristics. nih.govnih.govresearchgate.netresearchgate.net

Comparative Biochemical and Biological Profiling with Analogues

Comparative Analysis of Ribosomal Binding Affinities and Inhibitory Potencies

Tevenel exerts its primary effect by binding to the 23S ribosomal RNA within the bacterial 50S ribosomal subunit antibioticdb.com. This interaction inhibits the peptidyl transferase activity of the ribosome, thereby preventing the elongation of protein chains and effectively blocking bacterial protein synthesis antibioticdb.com.

Chloramphenicol (B1208), another analogue, also binds to the 50S ribosomal subunit and inhibits protein synthesis by targeting the peptidyl transferase center (PTC) brainly.comoncotarget.comresearchgate.net. Studies have identified two binding sites for chloramphenicol on the ribosome, CAM1 and CAM2, with differing affinity constants (2 µM and 200 µM, respectively), where the CAM1 site appears more relevant for inhibition nih.gov.

Research on synthetic analogues of chloramphenicol has demonstrated that modifications can lead to compounds with stronger affinity for the bacterial ribosome and higher potency in inhibiting in vitro protein synthesis compared to chloramphenicol researchgate.net. Conversely, some amino-acid analogues of chloramphenicol showed reduced inhibitory activity despite potentially higher binding affinity, indicating that affinity does not always directly correlate with inhibitory potency researchgate.net.

The following table summarizes some comparative data on ribosomal inhibition:

| Compound | Target Site | Mechanism of Action | Ki (Puromycin Reaction) researchgate.net | Relative In Vitro Potency (Peptide Bond Formation) mdpi.com |

| This compound | 23S rRNA (50S ribosomal subunit) | Inhibits peptidyl transferase | 1.7 µM | Stronger than thiamphenicol (B1682257) |

| Thiamphenicol | 50S ribosomal subunit | Inhibits peptidyl transferase | 0.45 µM | Weaker than this compound |

| Chloramphenicol | 23S rRNA (50S ribosomal subunit), PTC | Inhibits peptidyl transferase | Not specified in source | Reference compound |

Differentiation of Mitochondrial Protein Synthesis Inhibition Profiles

A significant characteristic differentiating this compound from some of its analogues, particularly thiamphenicol, is its potent inhibition of mitochondrial protein synthesis mdpi.com. This effect is of notable importance because mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them susceptible to inhibition by compounds targeting bacterial protein synthesis brainly.comoncotarget.com. The potent inhibition of mitochondrial protein synthesis by this compound was a key factor in it never being used in humans mdpi.com.

Chloramphenicol is also known to inhibit mammalian mitochondrial protein synthesis brainly.comoncotarget.comiastate.edu. This off-target effect is linked to serious side effects in humans, such as aplastic anemia brainly.comoncotarget.comiastate.edu. The structural similarity between bacterial and mitochondrial ribosomes underlies this susceptibility brainly.comoncotarget.comiastate.edu.

In contrast, thiamphenicol, while exhibiting weaker antibacterial activity than chloramphenicol and causing reversible toxicity to bone marrow and kidneys, has not been associated with aplastic anemia mdpi.com. The absence of a nitro group in thiamphenicol (and florfenicol), which is present in chloramphenicol, appears to be a crucial chemical determinant distinguishing their propensity for causing aplastic anemia iastate.edu. This compound, being a sulfamoyl analogue of chloramphenicol , possesses a sulfamoyl group in place of the nitro group found in chloramphenicol. This structural variation, while different from the nitro group, may contribute to the observed potent mitochondrial toxicity of this compound, setting it apart from thiamphenicol's profile. Florfenicol, another derivative used in veterinary medicine, also lacks the nitro group and is associated with a different toxicity profile iastate.edu.

The differential effects on mitochondrial protein synthesis among these analogues highlight the subtle yet critical impact of structural variations on off-target activity in mammalian cells.

Structural Activity Relationship (SAR) Studies for Biochemical Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity collaborativedrug.comwm.eduwikipedia.org. By analyzing SAR, researchers can identify specific chemical groups responsible for a particular biological effect and subsequently modify the molecular structure to alter its potency or effects wikipedia.org.

This compound's chemical structure, as a sulfamoyl analogue of chloramphenicol, is defined by a complex arrangement of functional groups, including a sulfamoyl group, hydroxyl groups, and a dichloro-substituted acetamide (B32628) moiety ontosight.ai. These groups are crucial in defining this compound's unique chemical and physical properties, which in turn dictate its interaction with biological targets ontosight.ai.

Comparisons with chloramphenicol and its derivatives provide insights into the SAR within this class of compounds. Modifications to the p-nitrobenzene moiety of chloramphenicol have been explored, yielding analogues with reduced toxicity while largely retaining pharmaceutical potency nih.gov. For instance, replacing the p-nitrophenyl group with alternative aromatic systems, such as the 1-methylsulfonylpyrrole group in one analogue (compound 10), resulted in activity comparable to thiamphenicol but with lower toxicity than chloramphenicol nih.gov. This compound features a p-sulfamoylphenyl group in this position ontosight.ai. The presence of the sulfamoyl group in this compound, as opposed to the nitro group in chloramphenicol or its absence in thiamphenicol, is a key structural difference likely contributing to its distinct biochemical profile, including its potent mitochondrial toxicity mdpi.comiastate.edu.

Studies on chloramphenicol analogues have also indicated that alterations to the 2-amino-1,3-propanediol (B45262) moiety generally lead to a significant loss of biological activity, although some exceptions exist nih.gov. These findings underscore the importance of specific structural elements and their positions within the molecule for maintaining desired biological activity and influencing off-target effects. SAR analysis helps to elucidate these relationships, guiding the design of new compounds with improved properties.

Cross-Resistance Mechanisms in Model Organisms to this compound and Related Compounds

Cross-resistance is a phenomenon where the development of resistance to one antimicrobial agent confers resistance to other agents that share a similar mechanism of action wikipedia.orgbiorxiv.org. This often occurs when the resistance mechanism targets a common pathway or binding site wikipedia.org. Given that this compound, chloramphenicol, and thiamphenicol all inhibit bacterial protein synthesis by interacting with the 50S ribosomal subunit, cross-resistance among these compounds is a relevant consideration antibioticdb.combrainly.comoncotarget.com.

Bacterial resistance to antibiotics like chloramphenicol can arise through various mechanisms, including enzymatic inactivation of the drug, modification of the ribosomal target site, or the action of efflux pumps that actively transport the antibiotic out of the bacterial cell mdpi.com. Escherichia coli is frequently used as a model organism to study these antimicrobial resistance mechanisms mdpi.com.

Resistance to chloramphenicol is well-documented and can be mediated by enzymes like chloramphenicol acetyltransferase, which inactivates the drug nih.govmdpi.com. Alterations in the 23S ribosomal RNA, the binding site for these antibiotics, can also lead to resistance by reducing the affinity of the ribosome for the drug antibioticdb.comnih.gov. Additionally, efflux pumps can contribute to resistance by lowering the intracellular concentration of the antibiotic below inhibitory levels wikipedia.orgmdpi.com.

While specific detailed studies on cross-resistance mechanisms involving this compound in named model organisms were not extensively detailed in the provided information, it is highly probable that mechanisms conferring resistance to chloramphenicol would also impact the effectiveness of this compound due to their shared target and similar mode of action. For instance, bacterial strains resistant to chloramphenicol through ribosomal modifications or efflux pumps might exhibit reduced susceptibility to this compound as well. Conversely, the observation that this compound shows potential against some resistant strains mdpi.com might suggest that certain resistance mechanisms affecting thiamphenicol or chloramphenicol are less effective against this compound, possibly due to its unique structural features influencing its interaction with the resistance determinants. Research into the specific mechanisms of resistance that affect this compound, perhaps using model organisms like E. coli, would provide valuable insights into its potential utility against resistant bacterial strains.

Investigation of Tevenel S Biological Activities in Model Systems

In Vitro Antibacterial Efficacy Against Microbial Strains

Studies have investigated the antibacterial properties of Tevenel in vitro. This compound has demonstrated significant antibacterial properties in laboratory settings .

Susceptibility Testing Methodologies (e.g., assessment of growth inhibition)

Antimicrobial susceptibility testing (AST) is a crucial laboratory procedure used to determine the vulnerability of bacteria to antimicrobial agents msdmanuals.comnih.gov. These tests expose a standardized concentration of microorganisms to specific concentrations of antimicrobials msdmanuals.com. Common phenotypic methods for AST include disk diffusion and broth microdilution, which determine the minimum inhibitory concentration (MIC) msdmanuals.comnih.goveucast.orgmdpi.com. The MIC is defined as the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism after incubation msdmanuals.com. While the search results indicate this compound's antibacterial activity, detailed descriptions of the specific susceptibility testing methodologies used in all this compound studies were not extensively provided within the scope of the search results. However, general methods like assessing growth inhibition are fundamental to such evaluations mdpi.com.

Evaluation against Gram-Positive and Gram-Negative Bacterial Species

Gram staining is a common method to differentiate bacteria based on their cell wall composition medicalnewstoday.comtechnologynetworks.combyjus.com. Gram-positive bacteria have a thick peptidoglycan layer and retain the crystal violet stain, appearing purple, while Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane, staining pink or red with a counterstain medicalnewstoday.comtechnologynetworks.combyjus.comnih.gov.

Assessment of Activity against Resistant Bacterial Strains

Antimicrobial resistance is a significant public health concern, with bacteria developing mechanisms to survive and multiply in the presence of antibiotics betterhealth.vic.gov.aumo.gov. This includes resistance to commonly used antibiotics betterhealth.vic.gov.au. This compound has been investigated for its activity against bacterial strains that have developed resistance to other antimicrobials nih.govi.moscow. Studies suggest that this compound is a stronger inhibitor of peptide bond formation compared to thiamphenicol (B1682257), highlighting its potential against resistant strains nih.gov. While the search results indicate this compound's activity against resistant bacteria i.moscow, specific detailed data on its efficacy (e.g., MIC values) against a broad panel of well-characterized resistant clinical isolates was not comprehensively provided within the scope of the search results. Resistant strains of concern include methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Enterobacterales betterhealth.vic.gov.auwho.intnih.gov.

Cellular Responses in Non-Human Mammalian Cell Lines and Isolated Systems

Beyond its effects on bacteria, this compound has been shown to impact non-human mammalian cell lines and isolated systems, primarily through the inhibition of mitochondrial protein synthesis semanticscholar.orgnih.gov. Mammalian cell lines are valuable tools for studying cellular responses and can mimic in vivo physiological conditions to some extent patsnap.comcytena.com.

Studies on Cellular Growth and Proliferation Kinetics in the Presence of this compound

Cell proliferation, the increase in cell number through growth and division, is a fundamental biological process amrita.edu. Studies investigating the effects of this compound on mammalian cells have observed impacts on cellular growth and proliferation. In one study using human fibroblasts, treatment with this compound over several days led to a decrease in the number of discretely stained mitochondria and produced a faint diffuse background fluorescence, suggesting a depletion of functional mitochondria due to inhibited protein synthesis semanticscholar.org. This effect was observed to a similar extent in different cell types semanticscholar.org. Another study using a temperature-sensitive Chinese hamster ovary cell mutant (tsH1) found that this compound inhibited whole-cell protein synthesis at the non-permissive temperature, specifically targeting mitochondrial protein synthesis nih.gov. The incorporation of radioactive leucine (B10760876) into mitochondrial proteins in these cells was inhibited by this compound nih.gov. Reduced mitochondrial function can impact cellular energy production and consequently affect cell growth and proliferation kinetics semanticscholar.orgnih.gov. Research involving L cells also mentioned "cells resistant to 100 mug this compound/ml," implying that this compound can affect cell growth and that resistance to its effects can develop in mammalian cell lines researchgate.net. Detailed quantitative data on cell proliferation kinetics (e.g., growth curves, doubling times) across various non-human mammalian cell lines in the presence of different this compound concentrations were not comprehensively provided within the scope of the search results.

Analysis of Induced Cellular Resistance Mechanisms to this compound

Cells can develop resistance to various drugs through multiple mechanisms, including alterations in drug targets, efflux pumps, and changes in cellular metabolism or survival pathways nih.govnih.gov. In the context of this compound's effect on mammalian cells, particularly its inhibition of mitochondrial protein synthesis, the development of resistance would likely involve mechanisms that counteract this specific inhibition or its downstream effects. The mention of "cells resistant to 100 mug this compound/ml" in studies with L cells suggests that mammalian cells can acquire resistance to this compound researchgate.net. While the search results discuss general mechanisms of drug resistance in cancer cells and to T cell engagers nih.govnih.govfrontiersin.orgmdpi.comoaepublish.com, specific detailed analyses of the induced cellular resistance mechanisms developed by non-human mammalian cell lines specifically in response to this compound exposure were not extensively described within the scope of the provided search results. Understanding such mechanisms would require dedicated studies investigating genetic or biochemical changes in cell lines that exhibit reduced sensitivity to this compound over time.

Effects on Cellular Metabolic Processes (e.g., lipid peroxidation in microsomal systems)

Studies investigating the effects of this compound, a sulfamoyl analog of chloramphenicol (B1208), on cellular metabolic processes have included assessments of its impact on lipid peroxidation in microsomal systems. umich.eduguidetopharmacology.org Microsomes, derived from the endoplasmic reticulum, are particularly susceptible to lipid peroxidation due to their high phospholipid content, which includes polyunsaturated fatty acids, and the presence of cytochrome P-450 enzymes. koreascience.krnih.gov These enzymes can catalyze reactions that generate free radicals, initiating the lipid peroxidation chain reaction. koreascience.kr

Research comparing this compound and chloramphenicol in an in vitro microsomal system revealed a notable difference in their effects on lipid peroxidation. umich.edu While chloramphenicol was found to inhibit this process, this compound did not exhibit a significant preventive effect on lipid peroxidation in this model. umich.edu This observation suggests distinct interactions with the microsomal machinery or different capacities to mitigate oxidative damage, despite both compounds demonstrating the ability to bind to cytochrome P-450. umich.edu One proposed explanation for this compound's ineffectiveness in preventing lipid peroxidation is the potential inability of its sulfamoyl group to stabilize a benzoyl free radical, a mechanism that might be involved in chloramphenicol's protective effect. umich.edu

These findings highlight that structural differences between this compound and its analog chloramphenicol lead to differential effects on specific cellular metabolic processes, such as the inhibition of lipid peroxidation in microsomal membranes. umich.edu The assessment of lipid peroxidation in such systems is often conducted by measuring markers like malondialdehyde (MDA), an end-product of this process. koreascience.krresearchgate.net

The following table summarizes the comparative effects of this compound and Chloramphenicol on lipid peroxidation in an in vitro microsomal system as reported in the literature:

| Compound | Effect on Lipid Peroxidation in Microsomal System |

| This compound | No significant effect/Ineffective |

| Chloramphenicol | Inhibited lipid peroxidation |

This research underscores the importance of specific structural features in determining the biological activities of compounds, even among closely related analogs, concerning their influence on fundamental cellular processes like lipid peroxidation.

Environmental Fate and Biotransformation Studies of Tevenel

Abiotic Degradation Pathways and Characterization of Reaction Products in Environmental Matrices

The abiotic degradation of broflanilide (B1440678) in the environment is influenced by factors such as sunlight (photolysis) and water (hydrolysis).

Photolysis: Broflanilide is susceptible to photodegradation in aquatic environments, and the rate of this degradation is pH-dependent. mda.state.mn.us In acidic and alkaline waters, photodegradation is a major route of dissipation. mda.state.mn.us The photolytic half-life of broflanilide is shortest in alkaline conditions and longest in neutral conditions. mda.state.mn.us One study found the photolysis half-life to be 18 days at pH 5, 80 days at pH 7, and 4 days at pH 9. mda.state.mn.us Another study investigated the photodegradation kinetics under UV light and found that the process was slowest in acidic conditions (pH 4.0) compared to neutral (pH 7.0) and alkaline (pH 9.0) conditions. researchgate.netnih.gov The presence of iron (Fe2+ and Fe3+) can inhibit photodegradation due to a light-shielding effect. researchgate.netnih.gov

Under UV irradiation, several transformation products of broflanilide have been identified. The proposed transformation pathways include dehalogenation, cyclization, N-dealkylation, oxidation, reduction, and hydrolysis. nih.gov One major degradate identified in aqueous photolysis studies is DC-8007. mda.state.mn.us

Hydrolysis: There are conflicting reports regarding the hydrolysis of broflanilide. Some sources state that broflanilide is stable to hydrolysis. mda.state.mn.usherts.ac.uk However, other research indicates that it is a readily degradable pesticide in aqueous environments, with its degradation being significantly affected by temperature and pH. researchgate.netnih.gov One study reported that the hydrolysis half-life of broflanilide at 25°C was 43.32 hours at pH 4.0 and 12.84 hours at pH 9.0. researchgate.netnih.gov This study also demonstrated a significant temperature dependence, with the hydrolysis rate increasing approximately 1.5 times for every 10°C increase in temperature at a neutral pH of 7.0. researchgate.netnih.govresearchgate.net

Interactive Data Table: Abiotic Degradation of Broflanilide

| Degradation Pathway | Matrix | Condition | Half-life | Reference |

| Photolysis | Water | pH 5 | 18 days | mda.state.mn.us |

| Photolysis | Water | pH 7 | 80 days | mda.state.mn.us |

| Photolysis | Water | pH 9 | 4 days | mda.state.mn.us |

| Hydrolysis | Water | 25°C, pH 4.0 | 43.32 hours | researchgate.netnih.gov |

| Hydrolysis | Water | 25°C, pH 9.0 | 12.84 hours | researchgate.netnih.gov |

| Hydrolysis | Water | - | Stable | mda.state.mn.usherts.ac.uk |

Biotic Transformation Mechanisms by Microbial Systems (e.g., bacterial degradation)

The biotic transformation of broflanilide in soil and aquatic systems is a slow process, indicating its high persistence.

In soil , broflanilide is persistent under both aerobic and anaerobic conditions. mda.state.mn.us

Aerobic Soil: The aerobic soil half-life at 25°C has been reported to range from 1173 to 2220 days. mda.state.mn.us Another study reported DT50 values (time for 50% dissipation) of 804, 829, 1546, and 5742 days in different soil types. regulations.gov No major degradates were observed in aerobic soil metabolism studies, and mineralization to CO2 is very limited. regulations.gov

Anaerobic Soil: Under anaerobic conditions, the half-life of broflanilide in soil is also long, with estimated values ranging from 157 to 2354 days. mda.state.mn.usregulations.gov A major degradate, identified as DC-8007, was observed under these conditions. mda.state.mn.us

In aquatic systems , broflanilide is also highly persistent.

Aerobic Aquatic: The aerobic half-life in aquatic environments is reported to be 1430 days. mda.state.mn.us

Anaerobic Aquatic: The anaerobic half-life ranges from 871 to 1411 days. mda.state.mn.us The degradate DC-8007 is also a major product in anaerobic aquatic metabolism studies. mda.state.mn.us

While it is understood that microbial action contributes to the degradation of broflanilide, specific details on the bacterial species or enzymatic pathways involved are not extensively documented in the reviewed literature. Broflanilide is a pro-insecticide that is metabolized to its active form, des-methyl broflanilide, in insects. nih.govwho.int It is plausible that similar metabolic pathways could occur in some soil and aquatic microorganisms, contributing to its slow degradation.

Environmental Persistence and Mobility Assessments

Persistence: Based on its long half-life values in both soil and aquatic environments under various conditions, broflanilide is classified as a persistent chemical. mda.state.mn.usnih.gov Its persistence means that it has the potential to accumulate in the soil with repeated applications. mda.state.mn.us

Interactive Data Table: Environmental Persistence of Broflanilide

| Environment | Condition | Half-life (days) | Reference |

| Soil | Aerobic | 1173 - 2220 | mda.state.mn.us |

| Soil | Aerobic | 804 - 5742 | regulations.gov |

| Soil | Anaerobic | 157 - 2354 | mda.state.mn.usregulations.gov |

| Aquatic | Aerobic | 1430 | mda.state.mn.us |

| Aquatic | Anaerobic | 871 - 1411 | mda.state.mn.us |

Mobility: Broflanilide has low mobility in soil. mda.state.mn.us This is attributed to its low water solubility (0.71 mg/L at 20°C) and strong adsorption to soil particles. mda.state.mn.usregulations.gov The Freundlich adsorption coefficients (Kf) have been reported to range from 113 to 248 L/kg. mda.state.mn.us Due to its low mobility, the potential for broflanilide to leach into groundwater is considered low, especially in soils that are not highly permeable. mda.state.mn.usfederalregister.gov However, there is a groundwater advisory for this chemical, indicating it may leach in areas with permeable soils and a shallow water table. mda.state.mn.us The primary route of dissipation from soil is expected to be through runoff associated with eroded sediment. mda.state.mn.us

Computational Chemistry and Theoretical Studies of Tevenel

Molecular Docking and Simulation Studies of Ligand-Target Interactions (e.g., Tevenel with ribosomal components)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a specific biological target, like ribosomal components. nih.govredalyc.org This method aims to understand molecular recognition at a structural and energetic level. mdpi.com For small molecule ligands targeting RNA, such as ribosomal RNA (rRNA), molecular docking can help predict binding poses and affinities. nih.gov

This compound is a sulfamoyl analogue of chloramphenicol (B1208), an antibiotic known to inhibit bacterial protein synthesis by binding to the ribosome. guidetopharmacology.orgmdpi.com Studies have shown that chloramphenicol binds to the 50S ribosomal subunit. mdpi.com this compound has been found to be a stronger inhibitor of peptide bond formation in vitro compared to thiamphenicol (B1682257), another chloramphenicol derivative. mdpi.com

Computational studies, including molecular docking, can be employed to investigate the specific interactions between this compound and ribosomal components, potentially identifying key binding sites and interaction forces. While specific detailed molecular docking studies of this compound with ribosomal components were not extensively detailed in the search results beyond its classification as a large ribosomal subunit inhibitor based on chemical similarity biorxiv.orgfrontiersin.orgnih.gov, the principles of docking to ribosomal targets are well-established. Docking programs aim to reproduce correct ligand binding modes and rank them based on scoring functions. mdpi.com The accuracy of docking can be evaluated by comparing predicted poses to experimentally determined structures, if available. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, also known as molecular quantum mechanics, apply quantum mechanics to chemical systems to understand and predict electronic contributions to molecular properties. openaccessjournals.comwikipedia.org These calculations can provide insights into the electronic structure of this compound, including electron densities, energies, and molecular structure. wikipedia.org

By solving or approximating the electronic Schrödinger equation, quantum chemical methods can help predict various chemical properties and understand reaction pathways. wikipedia.orgwikipedia.orgnih.gov While specific quantum chemical calculations for this compound were not prominently featured in the search results, this type of analysis can be used to predict its reactivity, understand its chemical behavior, and explore potential reaction mechanisms it might undergo. nih.govrsc.org These calculations are based on first principles, using fundamental physical constants and the atomic composition of the molecule. wikipedia.org

Structure-Based Design Principles Applied to this compound Analogs for Optimized Biochemical Properties

Structure-based design principles utilize the three-dimensional structure of a biological target (like the ribosome) and the binding mode of a ligand (such as this compound) to design new molecules with improved biochemical properties. arxiv.org Since this compound is an analogue of chloramphenicol, which binds to the ribosome, structural information about chloramphenicol-ribosome complexes can inform the design of this compound analogs. mdpi.comguidetopharmacology.orgmdpi.com

Modifications to the structure of a molecule, particularly at key positions, can significantly alter its target interaction and activity. nih.gov For example, modifications to different parts of the chloramphenicol structure have been explored to understand their impact on antibacterial activity and interaction with the ribosome. mdpi.com Structure-based design, often guided by molecular docking and other computational methods, allows for the rational design of this compound analogs with potentially optimized binding affinity, specificity, or other desired biochemical characteristics. arxiv.orgnih.gov This approach involves identifying minimum structural features necessary for activity and exploring modifications to enhance properties. nih.gov

Predictive Modeling for Biological Activity and ADME Properties (excluding human/clinical extrapolation)

Predictive modeling, utilizing computational approaches, is widely used to estimate the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. helsinki.fibhsai.orgnih.govevotec.com These models can predict various types of biological activity based on a compound's structural formula. way2drug.comresearchgate.netmdpi.com

Computational tools can predict a compound's potential biological activity profile, including interactions with molecular targets. researchgate.netmdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) analysis and machine learning techniques are employed to build models that predict biological activity based on molecular descriptors. nih.govnih.govevotec.com

Predictive ADME modeling aims to assess the pharmacokinetic properties of compounds early in the discovery process. helsinki.fibhsai.orguq.edu.au These in silico methods can screen compounds for properties like absorption, distribution, metabolism, and excretion, aiding in the prioritization of candidates. bhsai.orgevotec.com Machine learning and QSAR/QSPR (Quantitative Structure-Property Relationship) modeling are integral to predicting these properties from compound structure. evotec.com Tools and platforms exist that provide integrated platforms for rapidly screening multiple pharmacokinetic properties. uq.edu.au

While this compound's biological activity as a peptide bond formation inhibitor and its interaction with the ribosome are noted mdpi.comresearchgate.net, predictive modeling could be applied to estimate other potential biological activities or to compare its predicted ADME profile with those of related compounds, without extrapolating to human clinical outcomes. helsinki.fibhsai.orgevotec.comway2drug.com Such modeling can help in understanding the likely fate of the molecule within a biological system based on its chemical structure. mdpi.com

Future Directions and Emerging Research Avenues for Tevenel

Exploration of Novel Synthetic Pathways and Advanced Derivatization for Enhanced Academic Utility

The synthesis of Tevenel and its derivatives is a key area for future research. Exploring novel synthetic pathways could lead to more efficient, cost-effective, and environmentally friendly methods of production . This could involve investigating alternative precursors, catalysts, and reaction conditions . Advanced derivatization strategies aim to modify the this compound structure to enhance its academic utility, potentially by improving its solubility, stability, or enabling the introduction of tags for tracking and imaging in biological systems. Computational tools and retrosynthesis software can assist in discovering novel pathways and optimizing synthetic routes for target molecules sigmaaldrich.com.

Potential areas of exploration in synthetic pathways and derivatization include:

Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of this compound, as different isomers can exhibit distinct biological activities.

Click Chemistry Modifications: Incorporating functional groups amenable to click chemistry for easy conjugation to biomolecules or solid supports, useful for probe development or immobilization studies.

Flow Chemistry Approaches: Utilizing continuous flow synthesis for potentially safer and more scalable production of this compound and its intermediates.

While specific data on novel synthetic routes for this compound is not extensively detailed in current public search results, the general principles of exploring alternative synthetic methodologies and derivatization for enhanced utility in academic research are well-established in chemical synthesis sigmaaldrich.comnih.gov.

Deeper Mechanistic Insights into this compound's Cellular and Subcellular Interactions

Understanding the precise mechanisms by which this compound interacts within cells and at the subcellular level is crucial for unlocking its full potential . While its inhibition of bacterial protein synthesis is known, its interactions in mammalian systems, particularly concerning mitochondria, warrant further investigation . Research has indicated that mammalian cells resistant to this compound exhibit altered mitochondrial function, suggesting an effect on cellular metabolism . Studies involving isolated mitochondria have shown reduced sensitivity to this compound in resistant cells, pointing towards adaptations in mitochondrial protein synthesis pathways .

Future research should focus on:

High-Resolution Structural Studies: Employing techniques like cryo-EM or X-ray crystallography to visualize this compound's binding to the mitochondrial ribosome or other cellular targets at atomic resolution.

Quantitative Proteomics: Identifying and quantifying changes in protein expression and modification in response to this compound treatment, both in whole cells and isolated organelles.

Live-Cell Imaging: Using fluorescently labeled this compound or derivatives to track its localization and dynamics within living cells and specific organelles like mitochondria.

Investigating Off-Target Effects: Systematically assessing potential interactions with other cellular components or pathways that could contribute to observed biological effects or resistance mechanisms.

These studies would provide a more comprehensive picture of how this compound influences cellular processes beyond its primary known mechanism.

Applications in Advanced Biological Tool Development (e.g., as a selective probe for mitochondrial protein synthesis)

This compound's ability to inhibit mitochondrial protein synthesis makes it a valuable candidate for development into advanced biological tools nih.govmcmaster.caresearchgate.net. Selective probes are essential for studying complex biological processes with high specificity nih.gov. Given that this compound can inhibit mitochondrial protein synthesis in mammalian cells nih.gov, it could be refined into a tool to selectively label or inhibit protein synthesis within mitochondria, allowing researchers to study mitochondrial function and biogenesis in detail without significantly impacting cytosolic protein synthesis nih.govnih.gov.

Potential applications as a biological tool include:

Mitochondrial Protein Labeling: Developing clickable or tag-able this compound derivatives that are incorporated into newly synthesized mitochondrial proteins, allowing their isolation and identification. nih.gov

Conditional Inhibition Systems: Engineering systems where this compound's activity can be precisely controlled temporally or spatially to study the dynamic nature of mitochondrial protein synthesis.

Investigating Mitochondrial Dysfunction: Utilizing this compound as a tool to selectively perturb mitochondrial protein synthesis and study its consequences in various cellular models and disease states.

Research has shown that selective labeling of mitochondrial proteins is achievable using biocompatible photocatalytic reactions, highlighting the potential for developing targeted probes nih.gov.

Potential for Material Science and Industrial Chemical Applications (non-biomedical contexts)

Beyond its biological applications, this compound's chemical structure and properties might lend themselves to applications in material science and as an industrial chemical in non-biomedical contexts tescan.comindustrialchemicals.gov.auextrica.comroutledge.comscirp.orgspectrum-instrumentation.comrsc.orgdcceew.gov.au. Industrial chemicals encompass a wide range of substances used in various manufacturing processes and products, excluding agricultural, veterinary, therapeutic, and food uses industrialchemicals.gov.audcceew.gov.au. Materials science explores the relationship between the structure, properties, and uses of materials tescan.comextrica.com.

While specific industrial or material science applications for this compound are not widely documented in the provided search results, its chemical nature as a synthetic organic compound with a sulfamoyl group and a substituted aromatic ring suggests potential avenues for exploration.

Hypothetical areas for future investigation in material science and industrial chemistry include:

Polymer Additive: Exploring its potential as an additive to polymers to modify properties such as thermal stability, flame retardancy (given its halogen content), or UV resistance.

Component in Coatings or Adhesives: Investigating its use as a component in specialized coatings or adhesives, potentially leveraging its chemical reactivity or structural features.

Intermediate in Chemical Synthesis: Evaluating its utility as a starting material or intermediate in the synthesis of other industrial chemicals or materials.

Catalysis: Exploring if this compound or its derivatives exhibit catalytic properties in specific chemical reactions.

These potential applications would require extensive research into this compound's physical and chemical properties, stability under various conditions, and cost-effectiveness compared to existing industrial chemicals and materials.

Q & A

Q. What steps ensure reproducibility in this compound synthesis protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.